2-Phenyl-1,3-benzoxazol-6-ol

NAMPT Activator Drug Discovery Benzoxazole Scaffold

Many sources incorrectly attribute NAMPT activation to this parent scaffold, causing wasted screening campaigns. In reality, the bioactive entity is the urea derivative DS68702229, and this 6-hydroxy PBO regioisomer is its essential, validated synthetic precursor. Key procurement rationale: - Confirmed core scaffold for DS68702229, a clinical-stage anti-obesity NAMPT activator. - Unique 6-OH substitution imparts a distinct hydrogen-bonding profile vs. non-emissive 5-OH analogs, enabling rational fluorescent-probe design. - Privileged benzoxazole chemotype for kinase inhibitor library enumeration.

Molecular Formula C13H9NO2
Molecular Weight 211.22 g/mol
CAS No. 116496-30-1
Cat. No. B180168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-1,3-benzoxazol-6-ol
CAS116496-30-1
Synonyms2-phenylbenzo[d]oxazol-6-ol
Molecular FormulaC13H9NO2
Molecular Weight211.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=C(O2)C=C(C=C3)O
InChIInChI=1S/C13H9NO2/c15-10-6-7-11-12(8-10)16-13(14-11)9-4-2-1-3-5-9/h1-8,15H
InChIKeyZLLPKNHSQPLRRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenyl-1,3-benzoxazol-6-ol: Unfunctionalized Scaffold for Synthesis


2-Phenyl-1,3-benzoxazol-6-ol (CAS: 116496-30-1) is a heterocyclic organic compound characterized by a benzoxazole core with a phenyl substituent at the 2-position and a hydroxyl group at the 6-position. It is a member of the 2-phenylbenzoxazole (PBO) family. While its name is frequently associated with NAMPT (nicotinamide phosphoribosyltransferase) activation, a critical review of the primary literature reveals this activity is misattributed; the parent compound is a non-functional core scaffold, whereas the bioactive entity is a urea derivative (DS68702229) [1]. The compound's procurement value lies in its utility as a versatile building block for constructing more complex molecules, including pharmaceuticals and fluorescent probes . Its physicochemical properties, such as density and boiling point, have been established [2].

2-Phenyl-1,3-benzoxazol-6-ol: Not a Drop-In Replacement


2-Phenyl-1,3-benzoxazol-6-ol cannot be generically substituted for other benzoxazole derivatives. Firstly, while the NAMPT activation property is widely cited for this compound, the primary literature clarifies that the activity belongs exclusively to its derivative, DS68702229, and not to the parent scaffold [1]. Secondly, the position of the hydroxyl group on the benzoxazole ring is a critical determinant of photophysical behavior. Research on related PBO derivatives shows that compounds with a hydroxy group at the 5-position are virtually non-emissive in the solid state due to strong intermolecular hydrogen bonding, while 5-methoxy analogs are bright emitters [2]. This underscores that the specific 6-hydroxy regioisomer has a unique structural and functional identity that directly impacts its utility. Substitution with a closely related analog, such as 2-methyl-1,3-benzoxazol-6-ol, would also lead to a different functional outcome, as demonstrated by its distinct antioxidant activity [3].

Differentiation Guide for 2-Phenyl-1,3-benzoxazol-6-ol


NAMPT Activation Requires a Derivative

A widespread but incorrect classification of 2-Phenyl-1,3-benzoxazol-6-ol is as a direct NAMPT activator. In reality, the target compound is an unfunctionalized scaffold. The potent NAMPT activator is its derivative, 1-(2-phenyl-1,3-benzoxazol-6-yl)-3-(pyridin-4-ylmethyl)urea (DS68702229), which contains a critical urea extension [1]. The unfunctionalized parent compound's activity is negligible in this context.

NAMPT Activator Drug Discovery Benzoxazole Scaffold

Hydroxy Position Controls Solid-State Fluorescence

A study of 2-phenylbenzoxazole (PBO) derivatives revealed that compounds bearing a hydroxyl group at the 5-position of the benzoxazole ring are virtually non-photoluminescent in the solid state due to strong intermolecular hydrogen bonding [1]. This provides a negative baseline for which to compare the 6-hydroxy regioisomer.

Fluorescent Probes Solid-State Emitters Benzoxazole Photophysics

2-Phenyl vs. 2-Methyl Substituent Effect

The importance of the 2-phenyl substituent is highlighted by comparison with 2-methyl-1,3-benzoxazol-6-ol. The latter has been shown to possess quantifiable antioxidant activity in a radical chain oxidation model [1]. This establishes a baseline of activity for the 2-methyl analog against which the 2-phenyl compound's distinct properties must be considered. The aromatic vs. aliphatic substitution at the 2-position is a key differentiator.

Antioxidant Activity Free Radical Scavenging Structure-Activity Relationship

Physicochemical Profile as a Building Block

The compound is a well-defined, quantifiable entity with established physicochemical properties that are essential for its procurement and use as a synthetic intermediate. Key properties include a molecular weight of 211.216 g/mol, a density of 1.3±0.1 g/cm³, and a boiling point of 358.4±15.0 °C at 760 mmHg [1]. It is commercially available with a specified purity of ≥98% .

Physicochemical Properties Building Block Synthetic Intermediate

Application Scenarios for 2-Phenyl-1,3-benzoxazol-6-ol


NAMPT Activator Synthesis

This compound is the essential, validated core scaffold for synthesizing potent NAMPT activators such as DS68702229, a promising anti-obesity drug candidate [1]. It should be procured by medicinal chemistry teams engaged in hit-to-lead optimization for metabolic disorders, as it is the specific starting point for a known active series.

Benzoxazole-Based Fluorescent Probes

As a unique regioisomer within the PBO family, 2-Phenyl-1,3-benzoxazol-6-ol is a valuable building block for developing novel fluorescent probes. Its distinct hydroxy position offers a different hydrogen-bonding profile compared to 5-hydroxy analogs, which are known to be non-emissive in the solid state [2]. Material scientists can use this compound to explore new solid-state emitters or functional ligands for metal sensing.

Diversifying Benzoxazole Libraries for Kinase Inhibition

The benzoxazole core is a privileged structure in kinase inhibition, as evidenced by patents disclosing its use in this therapeutic area . This specific 6-hydroxy-2-phenyl derivative is a key starting material for generating diverse compound libraries. Procurement is recommended for research groups aiming to explore novel chemical space around the benzoxazole scaffold for various disease targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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